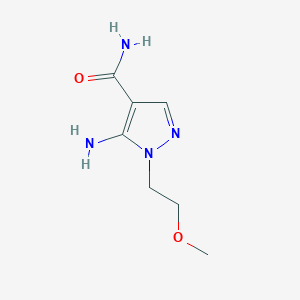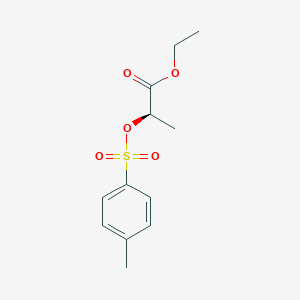
H-Leu-D-Leu-D-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Leu-D-Leu-D-Leu-OH: is a tripeptide composed of three leucine residues, with the first being in the L-configuration and the subsequent two in the D-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Leu-D-Leu-D-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino group of the resin-bound peptide reacts with the carboxyl group of the incoming amino acid, facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA), allowing the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: H-Leu-D-Leu-D-Leu-OH can undergo oxidation reactions, particularly at the amino acid side chains. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the peptide bonds or side chains, using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the peptide’s functional groups, facilitated by reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed:
Oxidation: Oxidized peptides with modified side chains.
Reduction: Reduced peptides with altered peptide bonds.
Substitution: Substituted peptides with new functional groups.
Scientific Research Applications
Chemistry: H-Leu-D-Leu-D-Leu-OH is used as a model compound in peptide chemistry to study peptide bond formation, stability, and interactions.
Biology: In biological research, this tripeptide serves as a substrate for studying enzyme specificity and activity, particularly for enzymes that preferentially hydrolyze peptides containing D-amino acids.
Medicine: this compound has potential therapeutic applications, including as a drug delivery vehicle due to its stability and ability to penetrate biological membranes.
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and as a standard in analytical techniques like HPLC.
Mechanism of Action
The mechanism of action of H-Leu-D-Leu-D-Leu-OH involves its interaction with specific enzymes and receptors. The compound’s unique configuration allows it to bind selectively to enzymes that recognize D-amino acids, influencing enzymatic activity and downstream signaling pathways. This selective binding can modulate biological processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
H-Leu-Leu-Leu-OH: A tripeptide with all L-configuration leucine residues.
H-Leu-D-Leu-OH: A dipeptide with one L-configuration and one D-configuration leucine residue.
H-D-Leu-D-Leu-OH: A dipeptide with both leucine residues in the D-configuration.
Uniqueness: H-Leu-D-Leu-D-Leu-OH stands out due to its combination of L- and D-configuration leucine residues, which imparts unique structural and functional properties. This configuration enhances its stability and resistance to enzymatic degradation, making it particularly useful in research and therapeutic applications.
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O4/c1-10(2)7-13(19)16(22)20-14(8-11(3)4)17(23)21-15(18(24)25)9-12(5)6/h10-15H,7-9,19H2,1-6H3,(H,20,22)(H,21,23)(H,24,25)/t13-,14+,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDWZFHLZVYOGF-RRFJBIMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(C)C)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[5-(3-methoxy-3-oxopropyl)-1H-pyrrol-2-yl]propanoate](/img/structure/B8266279.png)






![Ethyl 3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B8266309.png)

![Methyl 3-methylbenzo[d]isoxazole-5-carboxylate](/img/structure/B8266326.png)


